molecular formula C18H18N2O3S B14144913 4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 912771-03-0

4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B14144913
CAS No.: 912771-03-0
M. Wt: 342.4 g/mol
InChI Key: LEADWYVFMLRURQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzothiazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in various substituted benzamides .

Scientific Research Applications

4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects. Molecular docking studies have shown that it can bind to protein receptors, influencing their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other benzothiazole derivatives. Its combination of ethoxy and methoxy groups, along with the benzamide structure, makes it a valuable compound for further research and development .

Properties

CAS No.

912771-03-0

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

4-ethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C18H18N2O3S/c1-4-23-13-8-6-12(7-9-13)17(21)20-18-19-15-14(22-3)10-5-11(2)16(15)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)

InChI Key

LEADWYVFMLRURQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC

Origin of Product

United States

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